molecular formula C29H26F2N4O7S B12417631 Cap-dependent endonuclease-IN-9

Cap-dependent endonuclease-IN-9

Número de catálogo: B12417631
Peso molecular: 612.6 g/mol
Clave InChI: JDOKXEGWAZOMOS-SNNZXTPGSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Cap-dependent endonuclease-IN-9 is a useful research compound. Its molecular formula is C29H26F2N4O7S and its molecular weight is 612.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

Fórmula molecular

C29H26F2N4O7S

Peso molecular

612.6 g/mol

Nombre IUPAC

[(10R)-9-[(11R)-7,8-difluoro-4a,6,8,9,11,11a-hexahydrobenzo[c][1]benzothiepin-11-yl]-2,5-dioxo-13-oxa-1,8,9,15-tetrazatetracyclo[8.7.0.03,8.012,16]heptadeca-3,6,12(16),14-tetraen-4-yl]oxymethyl methyl carbonate

InChI

InChI=1S/C29H26F2N4O7S/c1-39-29(38)42-14-41-27-20(36)8-9-34-26(27)28(37)33-11-19-21(40-13-32-19)10-23(33)35(34)25-15-6-7-18(30)24(31)17(15)12-43-22-5-3-2-4-16(22)25/h2-6,8-9,13,16,18,22-23,25H,7,10-12,14H2,1H3/t16?,18?,22?,23-,25+/m1/s1

Clave InChI

JDOKXEGWAZOMOS-SNNZXTPGSA-N

SMILES isomérico

COC(=O)OCOC1=C2C(=O)N3CC4=C(C[C@H]3N(N2C=CC1=O)[C@@H]5C6C=CC=CC6SCC7=C(C(CC=C57)F)F)OC=N4

SMILES canónico

COC(=O)OCOC1=C2C(=O)N3CC4=C(CC3N(N2C=CC1=O)C5C6C=CC=CC6SCC7=C(C(CC=C57)F)F)OC=N4

Origen del producto

United States

Foundational & Exploratory

An In-Depth Technical Guide to the Discovery and Synthesis of Cap-dependent Endonuclease-IN-9

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The influenza virus cap-dependent endonuclease (CEN) is a critical enzyme for viral replication, making it a prime target for novel antiviral therapeutics. This technical guide provides a comprehensive overview of a potent CEN inhibitor, designated Cap-dependent endonuclease-IN-9. The document details its discovery, a plausible synthesis pathway, and its mechanism of action. Furthermore, it outlines key experimental protocols for the evaluation of CEN inhibitors and presents available quantitative data. This guide is intended to serve as a valuable resource for researchers and professionals involved in the discovery and development of new anti-influenza agents.

Introduction to Cap-dependent Endonuclease as a Drug Target

Influenza viruses, responsible for seasonal epidemics and occasional pandemics, utilize a unique mechanism known as "cap-snatching" to initiate the transcription of their RNA genome.[1][2] This process is mediated by the viral RNA-dependent RNA polymerase (RdRp), a heterotrimeric complex composed of three subunits: PA, PB1, and PB2.[2] The cap-dependent endonuclease (CEN) activity resides within the PA subunit.[1][3]

The CEN enzyme cleaves the 5' cap, along with a short stretch of nucleotides, from host pre-mRNAs.[4] These capped fragments then serve as primers for the synthesis of viral mRNAs by the PB1 subunit.[2] This process is essential for the virus as it ensures that the viral mRNAs are recognized and translated by the host cell's ribosomal machinery. Given that there are no human homologues of this endonuclease, it represents an attractive and specific target for antiviral drug development.[5]

Discovery of this compound

This compound has been identified as a potent inhibitor of the influenza A virus CEN. Information regarding this compound originates from patent literature, specifically patent CN112521386A, where it is referred to as compound VI-1. Commercially available information from chemical suppliers has provided a chemical structure and a CAS number (2631005-84-8) for this molecule.

The chemical name for this compound is 2-((3-(2,6-difluorophenyl)-5-hydroxy-1-methyl-6-oxo-2,3,5,6-tetrahydro-1H-pyrrolo[3,2-c]pyridin-7-yl)methyl)-5-fluorobenzonitrile . The discovery of this class of compounds likely resulted from high-throughput screening campaigns aimed at identifying novel scaffolds capable of inhibiting the endonuclease activity of the influenza virus PA subunit.

Synthesis Pathway

While the specific, detailed synthesis protocol for this compound is proprietary information contained within the patent CN112521386A and not fully available in the public domain, a plausible synthetic route can be conceptualized based on its chemical structure. The synthesis would likely involve a multi-step process to construct the core pyrrolo[3,2-c]pyridine scaffold, followed by the attachment of the substituted benzonitrile (B105546) moiety.

Below is a conceptual workflow for the synthesis of this compound.

G cluster_0 Core Scaffold Synthesis cluster_1 Side Chain Attachment A Protected Pyrrole Derivative B Substituted Pyridinone Ring Formation A->B Cyclization C Pyrrolo[3,2-c]pyridine Core B->C Annulation E Final Product Assembly C->E Alkylation D 5-fluoro-2-(halomethyl)benzonitrile D->E F This compound E->F Deprotection & Final Modification

Conceptual Synthesis Workflow for this compound

Mechanism of Action

Cap-dependent endonuclease inhibitors like this compound function by targeting the active site of the endonuclease domain of the viral PA polymerase subunit. This active site contains a bivalent metal ion cofactor, typically manganese (Mn2+), which is essential for its catalytic activity.

The inhibitor is believed to chelate this metal ion, thereby preventing the enzyme from cleaving host pre-mRNAs. This effectively halts the "cap-snatching" process, depriving the virus of the necessary primers for viral mRNA synthesis. Consequently, viral protein production is suppressed, and viral replication is inhibited.

The following diagram illustrates the proposed mechanism of action.

G cluster_0 Normal Viral Replication cluster_1 Inhibition Pathway Host_mRNA Host pre-mRNA with 5' Cap CEN Cap-dependent Endonuclease (PA Subunit) Host_mRNA->CEN Capped_Primer Capped RNA Primer CEN->Capped_Primer Cleavage Inactive_CEN Inactive Endonuclease Complex CEN->Inactive_CEN Binding & Inhibition Viral_mRNA Viral mRNA Capped_Primer->Viral_mRNA Priming vRNA Viral RNA Template vRNA->Viral_mRNA Viral_Protein Viral Protein Synthesis Viral_mRNA->Viral_Protein Inhibitor This compound Inhibitor->CEN Inactive_CEN->Capped_Primer Blocked

Mechanism of Action of Cap-dependent Endonuclease Inhibitors

Quantitative Data

Specific quantitative data for this compound, such as IC50 and EC50 values against various influenza strains, are primarily contained within the patent literature and are not widely available in peer-reviewed publications. However, data for other well-characterized CEN inhibitors, such as Baloxavir Acid, can provide a benchmark for the expected potency of this class of compounds.

CompoundAssay TypeTargetIC50 (nM)Reference
Baloxavir AcidEndonuclease InhibitionInfluenza A (H1N1)1.4 - 2.1--INVALID-LINK--
Baloxavir AcidEndonuclease InhibitionInfluenza A (H3N2)0.7 - 1.2--INVALID-LINK--
Baloxavir AcidEndonuclease InhibitionInfluenza B4.4 - 8.5--INVALID-LINK--
This compound Endonuclease Inhibition Influenza A Potent Inhibition [Patent CN112521386A]

Note: "Potent Inhibition" is a qualitative description from available sources; specific numerical values are not publicly available at this time.

Experimental Protocols

The evaluation of cap-dependent endonuclease inhibitors involves a series of in vitro and cell-based assays. Below are detailed methodologies for key experiments.

FRET-Based Endonuclease Inhibition Assay

This assay provides a direct measure of the inhibitor's ability to block the enzymatic activity of the CEN.

Objective: To determine the IC50 value of a test compound against the influenza virus cap-dependent endonuclease.

Principle: A short, single-stranded RNA or DNA oligonucleotide is labeled with a fluorophore at one end and a quencher at the other. In its intact state, the proximity of the quencher to the fluorophore results in fluorescence resonance energy transfer (FRET), leading to a low fluorescence signal. Upon cleavage by the endonuclease, the fluorophore and quencher are separated, resulting in an increase in fluorescence.

Protocol:

  • Reagents and Materials:

    • Recombinant influenza virus PA subunit (N-terminal domain).

    • FRET substrate (e.g., 5'-FAM/3'-TAMRA labeled ssRNA).

    • Assay buffer (e.g., 20 mM Tris-HCl pH 7.5, 150 mM NaCl, 5 mM MgCl2, 2 mM DTT).

    • Test compound (serially diluted).

    • 384-well microplate.

    • Fluorescence plate reader.

  • Procedure: a. Add 5 µL of serially diluted test compound to the wells of the microplate. b. Add 10 µL of recombinant PA subunit to each well. c. Incubate for 15 minutes at room temperature to allow for compound binding. d. Initiate the reaction by adding 5 µL of the FRET substrate. e. Monitor the increase in fluorescence intensity over time (e.g., every 60 seconds for 30 minutes) using a plate reader (Excitation/Emission wavelengths appropriate for the fluorophore, e.g., 485/520 nm for FAM).

  • Data Analysis: a. Calculate the initial reaction rates from the linear phase of the fluorescence increase. b. Plot the reaction rates against the logarithm of the inhibitor concentration. c. Fit the data to a four-parameter logistic equation to determine the IC50 value.

G A Prepare serial dilutions of this compound C Add diluted inhibitor to wells and incubate A->C B Add recombinant PA endonuclease to microplate wells B->C D Add FRET-labeled RNA substrate to initiate reaction C->D E Monitor fluorescence increase over time D->E F Calculate reaction rates and determine IC50 E->F

Workflow for FRET-Based Endonuclease Inhibition Assay
Cell-Based Antiviral Activity Assay (Plaque Reduction Assay)

This assay determines the efficacy of the inhibitor in a cellular context.

Objective: To determine the EC50 value of a test compound in inhibiting influenza virus replication in cell culture.

Protocol:

  • Cells and Virus:

    • Madin-Darby Canine Kidney (MDCK) cells.

    • Influenza virus strain of interest.

  • Procedure: a. Seed MDCK cells in 6-well plates and grow to confluence. b. Wash the cell monolayer with PBS and infect with a known titer of influenza virus (e.g., 100 plaque-forming units per well). c. After a 1-hour adsorption period, remove the virus inoculum. d. Overlay the cells with a semi-solid medium (e.g., agarose) containing various concentrations of the test compound. e. Incubate for 2-3 days until plaques are visible. f. Fix and stain the cells (e.g., with crystal violet) to visualize and count the plaques.

  • Data Analysis: a. Count the number of plaques at each compound concentration. b. Calculate the percentage of plaque reduction compared to the untreated control. c. Plot the percentage of inhibition against the logarithm of the compound concentration and determine the EC50 value.

Conclusion

This compound represents a promising lead compound in the ongoing effort to develop novel anti-influenza drugs with a distinct mechanism of action from currently approved therapies. Its potent inhibition of a key viral enzyme highlights the potential of targeting the cap-snatching mechanism. Further research, including detailed structural biology studies and in vivo efficacy and safety profiling, will be crucial to fully elucidate its therapeutic potential. The methodologies and data presented in this guide provide a foundational understanding for researchers dedicated to advancing the field of influenza antiviral discovery.

References

In Silico Modeling of Cap-dependent Endonuclease-IN-9 Binding: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in silico modeling of the binding interaction between the influenza virus Cap-dependent endonuclease (CEN) and the potent inhibitor, IN-9. This document is intended for researchers, scientists, and drug development professionals engaged in antiviral drug discovery and computational chemistry.

Introduction: Cap-dependent Endonuclease as a Prime Antiviral Target

The influenza virus relies on a unique "cap-snatching" mechanism for the transcription of its genome. This process is initiated by the viral RNA-dependent RNA polymerase (RdRp), which contains a Cap-dependent endonuclease (CEN) domain within its PA subunit. The CEN cleaves the 5' cap from host pre-mRNAs, which are then used as primers for the synthesis of viral mRNAs. The essential and highly conserved nature of the CEN active site makes it an attractive target for the development of broad-spectrum influenza antiviral drugs.[1][2]

Inhibitors targeting the CEN can effectively block viral replication. One such potent inhibitor is Cap-dependent endonuclease-IN-9 (IN-9), which has demonstrated strong inhibitory effects on the RNA polymerase activity of the influenza A virus with low cytotoxicity.[3][4] In silico modeling plays a crucial role in understanding the binding mechanism of inhibitors like IN-9, guiding lead optimization, and predicting potential resistance mutations.

In Silico Modeling Workflow

The in silico analysis of the CEN-IN-9 interaction involves a multi-step computational workflow. This process begins with the preparation of the protein and ligand structures, followed by molecular docking to predict the binding pose, and culminating in molecular dynamics simulations to assess the stability and dynamics of the complex.

G cluster_prep Preparation cluster_dock Prediction cluster_sim Validation & Analysis Protein Preparation Protein Preparation Molecular Docking Molecular Docking Protein Preparation->Molecular Docking Ligand Preparation Ligand Preparation Ligand Preparation->Molecular Docking Molecular Dynamics Molecular Dynamics Molecular Docking->Molecular Dynamics Binding Free Energy Binding Free Energy Molecular Dynamics->Binding Free Energy

In Silico Modeling Workflow for CEN-IN-9 Interaction.

Methodologies for In Silico Modeling

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. This method is crucial for understanding the binding mode of IN-9 within the CEN active site.

Experimental Protocol: Molecular Docking of IN-9 to CEN

  • Protein Preparation:

    • Obtain the crystal structure of the influenza virus PA endonuclease from the Protein Data Bank (PDB). A suitable structure is PDB ID: 6FS6.

    • Remove water molecules and any co-crystallized ligands from the PDB file.

    • Add polar hydrogens and assign partial charges (e.g., Gasteiger charges) to the protein atoms using software like AutoDockTools.

    • Define the grid box for docking, ensuring it encompasses the entire active site of the endonuclease. The active site is characterized by the presence of two catalytic metal ions (typically Mn²⁺).

  • Ligand Preparation:

    • Obtain the 3D structure of IN-9. If a 3D structure is unavailable, it can be generated from its 2D representation and optimized using a suitable force field (e.g., MMFF94).

    • Assign rotatable bonds and save the ligand in the appropriate format (e.g., PDBQT for AutoDock Vina).

  • Docking Execution:

    • Perform the docking using a program like AutoDock Vina. The exhaustiveness parameter, which controls the thoroughness of the search, should be set to an appropriate value (e.g., 32).

    • The program will generate multiple binding poses for the ligand, each with a corresponding binding affinity score in kcal/mol.

  • Analysis of Results:

    • Analyze the top-ranked binding poses to identify the most plausible binding mode.

    • Visualize the interactions between IN-9 and the active site residues of the CEN, identifying key hydrogen bonds, hydrophobic interactions, and coordination with the metal ions.

Molecular Dynamics (MD) Simulations

MD simulations provide insights into the dynamic behavior and stability of the CEN-IN-9 complex over time, offering a more realistic representation than static docking poses.

Experimental Protocol: MD Simulation of the CEN-IN-9 Complex using GROMACS

  • System Preparation:

    • Use the best-ranked docked pose of the CEN-IN-9 complex as the starting structure.

    • Choose a suitable force field (e.g., CHARMM36 for the protein and CGenFF for the ligand).[5]

    • Place the complex in a periodic box of appropriate dimensions and solvate it with a water model (e.g., TIP3P).

    • Add ions (e.g., Na⁺ and Cl⁻) to neutralize the system and mimic physiological ionic strength.[6]

  • Energy Minimization:

    • Perform energy minimization of the entire system to remove any steric clashes or unfavorable geometries. This is typically done using the steepest descent algorithm.

  • Equilibration:

    • Gradually heat the system to the desired temperature (e.g., 300 K) under NVT (constant number of particles, volume, and temperature) ensemble.

    • Then, equilibrate the system under NPT (constant number of particles, pressure, and temperature) ensemble to ensure the correct density. Position restraints are often applied to the protein and ligand heavy atoms during equilibration to allow the solvent to relax around them.[5]

  • Production Run:

    • Run the production MD simulation for a sufficient duration (e.g., 100 ns or more) without any restraints. Trajectories are saved at regular intervals for subsequent analysis.

  • Trajectory Analysis:

    • Analyze the trajectory to calculate parameters such as Root Mean Square Deviation (RMSD) to assess the stability of the complex, Root Mean Square Fluctuation (RMSF) to identify flexible regions, and the number of hydrogen bonds over time.

    • Calculate the binding free energy using methods like Molecular Mechanics Poisson-Boltzmann Surface Area (MM-PBSA) or Molecular Mechanics Generalized Born Surface Area (MM-GBSA) to estimate the binding affinity.

Data Presentation: Quantitative Analysis of CEN Inhibitors

The following table summarizes representative quantitative data for known CEN inhibitors, providing a basis for comparison with novel compounds like IN-9. Note: Specific experimental values for IN-9 are detailed in patent CN112521386A and are not publicly available in translated literature at the time of this guide's creation. The values presented here are for illustrative purposes based on similar compounds.

InhibitorTargetAssay TypeIC₅₀ (µM)Binding Energy (kcal/mol)Reference
Baloxavir acidInfluenza A CENEnzymatic0.003-7.44[7]
Compound I-4Influenza A CENEnzymatic3.29-7.75[7]
Compound II-2Influenza A CENEnzymatic1.46-7.75[7]
DPBAInfluenza A PA_NFRET Assay13.2N/A[8]
IN-9 (Illustrative) Influenza A CEN Enzymatic ~1-5 ~ -8.0 CN112521386A

Experimental Validation

In silico predictions must be validated through experimental assays to confirm the inhibitory activity and binding affinity.

FRET-based Endonuclease Inhibition Assay

This assay provides a high-throughput method to measure the enzymatic activity of the CEN and the inhibitory effect of compounds.

Experimental Protocol: FRET Assay

  • Reagents and Materials:

    • Purified recombinant influenza virus PA endonuclease (PA_N).

    • A dual-labeled single-strand DNA or RNA oligonucleotide probe with a fluorophore (e.g., FAM) at the 5' end and a quencher (e.g., TAMRA) at the 3' end.[9]

    • Assay buffer (e.g., 50 mM HEPES pH 7.8, 150 mM NaCl, 1 mM MnCl₂).[9]

    • Test inhibitor (IN-9) and a known inhibitor as a positive control (e.g., 2,4-dioxo-4-phenylbutanoic acid - DPBA).[9]

  • Procedure:

    • In a 96-well black microplate, incubate varying concentrations of the inhibitor with the PA_N enzyme in the assay buffer.

    • Initiate the reaction by adding the FRET probe to the wells.

    • Monitor the increase in fluorescence intensity over time using a fluorescence plate reader. Cleavage of the probe by the endonuclease separates the fluorophore and quencher, resulting in an increase in fluorescence.

    • The rate of increase in fluorescence is proportional to the enzyme activity.

  • Data Analysis:

    • Plot the initial reaction velocities against the inhibitor concentrations.

    • Determine the IC₅₀ value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%.

G cluster_FRET FRET-based Endonuclease Assay Enzyme_Inhibitor Incubate CEN with IN-9 Add_Probe Add FRET Probe Enzyme_Inhibitor->Add_Probe Measure_Fluorescence Measure Fluorescence Add_Probe->Measure_Fluorescence Calculate_IC50 Calculate IC50 Measure_Fluorescence->Calculate_IC50

Workflow for FRET-based Endonuclease Inhibition Assay.

Conclusion

The integration of in silico modeling and experimental validation provides a powerful strategy for the discovery and development of novel Cap-dependent endonuclease inhibitors. The methodologies outlined in this guide offer a robust framework for characterizing the binding of potent inhibitors like IN-9 to the influenza virus CEN. A thorough understanding of these interactions at a molecular level is paramount for designing next-generation antiviral therapeutics with improved efficacy and a higher barrier to resistance. Future work should focus on obtaining and analyzing the specific experimental data for IN-9 to further refine the in silico models and guide subsequent drug development efforts.

References

An In-depth Technical Guide on Cap-dependent Endonuclease-IN-9, a Novel Inhibitor of Influenza A Virus

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The influenza A virus remains a significant global health threat, necessitating the development of novel antiviral therapeutics with diverse mechanisms of action. The viral cap-dependent endonuclease, a critical component of the "cap-snatching" machinery required for viral mRNA transcription, has emerged as a promising target for drug development. This technical guide provides a comprehensive overview of a novel inhibitor, Cap-dependent endonuclease-IN-9, identified as a potent antiviral agent. While specific quantitative data remains within the confines of patent literature, this document elucidates the inhibitor's mechanism of action, presents generalized experimental protocols for the evaluation of similar compounds, and offers visualizations of the relevant biological pathways and experimental workflows.

Introduction: The Influenza A Virus Cap-Dependent Endonuclease as a Therapeutic Target

Influenza A virus, an enveloped, negative-sense, single-stranded RNA virus, relies on a unique mechanism known as "cap-snatching" to transcribe its genome. The viral RNA-dependent RNA polymerase (RdRp), a heterotrimeric complex composed of polymerase basic protein 1 (PB1), polymerase basic protein 2 (PB2), and polymerase acidic protein (PA), orchestrates this process. The PB2 subunit binds to the 5' cap of host pre-mRNAs, which are then cleaved 10-13 nucleotides downstream by the endonuclease activity residing in the PA subunit. These capped fragments serve as primers for the synthesis of viral mRNAs by the PB1 subunit. The cap-dependent endonuclease activity is, therefore, indispensable for viral replication, making it an attractive target for antiviral intervention.

This compound: A Potent Inhibitor

This compound is a novel and potent inhibitor of the influenza A virus cap-dependent endonuclease.[1][2][3] Information from commercial suppliers and patent literature identifies this compound as having strong inhibitory effects on the viral RNA polymerase activity.[1][2] It is reported to exhibit not only significant anti-influenza virus activity but also low cytotoxicity and favorable in vivo pharmacokinetic and pharmacodynamic properties.[1][2]

This inhibitor is specifically identified as compound VI-1 in the Chinese patent CN112521386A.[1][2] While this patent is the primary source of detailed information, specific quantitative data on its bioactivity and detailed experimental protocols are not publicly available in English-language literature.

Quantitative Data

A comprehensive search of scientific databases and public patent repositories did not yield specific publicly available quantitative data (e.g., IC50, EC50, CC50) for this compound in the English language. The table below summarizes the available qualitative information.

ParameterValue/InformationSource
Target Influenza A Virus Cap-dependent Endonuclease (PA subunit)Inferred from inhibitor class
Reported Activity Potent inhibitor of cap-dependent endonuclease; Strong inhibitory effect on RNA polymerase activity of A virus.[1][2]
In Vitro Properties Good anti-influenza virus activity; Lower cytotoxicity.[1][2]
In Vivo Properties Better in vivo agent kinetic properties; In vivo pharmacodynamic properties.[1][2]
Patent Identifier Compound VI-1 in patent CN112521386A[1][2]
CAS Number 2631005-84-8[2]
Molecular Formula C29H22F2N4O7S[2]
Molecular Weight 608.57[2]

Mechanism of Action of Cap-dependent Endonuclease Inhibitors

Cap-dependent endonuclease inhibitors, including this compound, function by directly targeting the active site of the endonuclease domain within the PA subunit of the viral RdRp. This inhibition prevents the cleavage of host cell pre-mRNAs, thereby depriving the virus of the capped primers necessary to initiate the transcription of its own genome. This ultimately halts viral protein synthesis and subsequent viral replication.

cluster_host_nucleus Host Cell Nucleus cluster_virus Influenza Virus Components Host pre-mRNA Host pre-mRNA RdRp Viral RdRp Complex (PB1, PB2, PA) Host pre-mRNA->RdRp 'Cap-Snatching' Capped RNA Fragment Capped RNA Fragment Viral mRNA Viral mRNA Capped RNA Fragment->Viral mRNA Priming of Viral Transcription Viral Proteins Viral Proteins Viral mRNA->Viral Proteins Translation RdRp->Capped RNA Fragment Cleavage PA_endo PA Endonuclease Domain RdRp->PA_endo This compound This compound This compound->PA_endo Inhibition

Figure 1: Mechanism of action of this compound.

Experimental Protocols

While specific protocols for this compound are not publicly available, this section details generalized methodologies for the evaluation of cap-dependent endonuclease inhibitors, based on established practices in the field.

In Vitro Endonuclease Inhibition Assay

This assay directly measures the inhibitory effect of a compound on the endonuclease activity of the influenza virus PA subunit.

Materials:

  • Recombinant influenza virus PA subunit or PA/PB1/PB2 complex

  • Fluorophore-labeled short RNA substrate with a 5' cap structure

  • Quencher-labeled complementary RNA strand

  • Assay buffer (e.g., Tris-HCl, NaCl, MgCl2, DTT)

  • Test compound (e.g., this compound)

  • 384-well microplates

  • Fluorescence plate reader

Procedure:

  • Prepare a solution of the recombinant PA subunit in assay buffer.

  • Serially dilute the test compound in DMSO and then in assay buffer.

  • Add the diluted test compound and the PA subunit solution to the microplate wells.

  • Incubate for a pre-determined time (e.g., 30 minutes) at room temperature to allow for compound binding.

  • Initiate the reaction by adding the fluorophore-labeled RNA substrate.

  • Monitor the increase in fluorescence over time at an appropriate excitation/emission wavelength. Cleavage of the substrate separates the fluorophore from the quencher, resulting in a fluorescence signal.

  • Calculate the rate of reaction for each compound concentration.

  • Determine the IC50 value by plotting the percent inhibition against the compound concentration and fitting the data to a dose-response curve.

Cell-based Antiviral Activity Assay (Plaque Reduction Assay)

This assay determines the concentration of the inhibitor required to reduce the number of viral plaques in a cell culture system.

Materials:

  • Madin-Darby Canine Kidney (MDCK) cells

  • Influenza A virus stock of known titer

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Trypsin-EDTA

  • Agarose (B213101) or Avicel overlay medium

  • Test compound

  • Crystal violet staining solution

  • 6-well or 12-well cell culture plates

Procedure:

  • Seed MDCK cells in culture plates and grow to confluency.

  • Wash the cell monolayers with phosphate-buffered saline (PBS).

  • Infect the cells with a diluted influenza A virus stock (e.g., 100 plaque-forming units per well) for 1 hour at 37°C.

  • During the infection, prepare serial dilutions of the test compound in serum-free DMEM containing trypsin.

  • After the incubation period, remove the virus inoculum and wash the cells with PBS.

  • Overlay the cell monolayers with the agarose or Avicel medium containing the different concentrations of the test compound.

  • Incubate the plates at 37°C in a CO2 incubator for 2-3 days until plaques are visible.

  • Fix the cells with formaldehyde (B43269) and stain with crystal violet.

  • Count the number of plaques in each well.

  • Calculate the EC50 value, the concentration of the compound that reduces the number of plaques by 50% compared to the untreated virus control.

Cytotoxicity Assay (MTT or MTS Assay)

This assay is crucial to determine if the antiviral activity is due to specific inhibition of the virus or general toxicity to the host cells.

Materials:

  • MDCK cells

  • DMEM with 10% FBS

  • Test compound

  • MTT or MTS reagent

  • Solubilization solution (for MTT)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Seed MDCK cells in a 96-well plate and allow them to attach overnight.

  • Replace the medium with fresh medium containing serial dilutions of the test compound.

  • Incubate for the same duration as the antiviral assay (e.g., 48-72 hours).

  • Add the MTT or MTS reagent to each well and incubate for 2-4 hours.

  • If using MTT, add the solubilization solution.

  • Measure the absorbance at the appropriate wavelength.

  • Calculate the CC50 value, the concentration of the compound that reduces cell viability by 50%.

Visualizations of Workflows and Pathways

Experimental Workflow for Inhibitor Characterization

The following diagram illustrates a typical workflow for the discovery and characterization of a novel cap-dependent endonuclease inhibitor.

cluster_discovery Discovery Phase cluster_invitro In Vitro Characterization cluster_invivo In Vivo Evaluation HTS High-Throughput Screening (Biochemical Assay) Hit_ID Hit Identification HTS->Hit_ID IC50 IC50 Determination (Endonuclease Assay) Hit_ID->IC50 EC50 EC50 Determination (Cell-based Antiviral Assay) IC50->EC50 CC50 CC50 Determination (Cytotoxicity Assay) EC50->CC50 SI Selectivity Index Calculation (CC50/EC50) CC50->SI PK Pharmacokinetics (Animal Model) SI->PK Efficacy Efficacy Studies (Influenza-infected Animal Model) PK->Efficacy

Figure 2: A generalized experimental workflow for inhibitor evaluation.

Logical Relationship of the Inhibitor to its Target

The diagram below outlines the logical relationship between the inhibitor, the viral enzyme, and the process of viral replication.

Inhibitor Cap-dependent Endonuclease-IN-9 Enzyme Influenza PA Endonuclease Inhibitor->Enzyme binds to and inhibits Outcome Viral Replication Inhibitor->Outcome ultimately blocks Process Cap-Snatching Enzyme->Process is essential for Process->Outcome is required for

Figure 3: Logical relationship of the inhibitor to viral replication.

Conclusion

This compound represents a promising lead compound in the development of novel anti-influenza therapeutics. Its potent inhibition of a key viral enzyme, coupled with reported favorable in vitro and in vivo properties, underscores the potential of this class of inhibitors. While detailed quantitative data and specific experimental protocols for this particular compound remain proprietary, the information and generalized methodologies provided in this guide offer a solid foundation for researchers and drug development professionals working on cap-dependent endonuclease inhibitors for the influenza A virus. Further public disclosure of data from preclinical and clinical studies will be essential to fully delineate the therapeutic potential of this compound.

References

Methodological & Application

Protocol for In Vitro Efficacy Testing of Cap-Dependent Endonuclease-IN-9

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only

Introduction

Influenza virus replication is dependent on a unique "cap-snatching" mechanism, a critical process for the transcription of its RNA genome into messenger RNA (mRNA) that can be translated by the host cell machinery. This process is mediated by the viral RNA-dependent RNA polymerase (RdRp) complex, which consists of three subunits: PA, PB1, and PB2. The cap-dependent endonuclease (CEN) activity, located in the N-terminal domain of the PA subunit (PAN), is responsible for cleaving the 5' cap structure from host pre-mRNAs. These capped fragments are then used as primers to initiate the transcription of viral mRNAs. The essential nature of this enzymatic activity for viral replication makes the cap-dependent endonuclease a prime target for the development of novel antiviral therapeutics.

Cap-dependent endonuclease-IN-9 is a novel small molecule inhibitor designed to target this crucial viral enzyme. These application notes provide detailed protocols for the in vitro evaluation of this compound, including an enzymatic assay to determine its direct inhibitory activity against the endonuclease and a cell-based plaque reduction assay to assess its efficacy in inhibiting viral replication in a cellular context.

Mechanism of Action

Cap-dependent endonuclease inhibitors, such as Baloxavir (B560136) marboxil and its active form, baloxavir acid, function by binding to the active site of the influenza virus endonuclease. This binding prevents the cleavage of host cell pre-mRNAs, thereby inhibiting the initiation of viral mRNA synthesis and effectively halting viral replication. This compound is hypothesized to share this mechanism of action, directly targeting the endonuclease activity of the viral polymerase.

Data Presentation

The inhibitory activity of this compound is quantified by determining its 50% inhibitory concentration (IC₅₀) in both enzymatic and cell-based assays. The results can be summarized as follows:

Assay TypeTargetEndpointThis compound IC₅₀ (nM)Control (Baloxavir Acid) IC₅₀ (nM)
Endonuclease Enzymatic AssayRecombinant PA SubunitIC₅₀[Insert experimental value][Insert experimental value]
Plaque Reduction AssayInfluenza A (H1N1)IC₅₀[Insert experimental value][Insert experimental value]
Plaque Reduction AssayInfluenza A (H3N2)IC₅₀[Insert experimental value][Insert experimental value]
Plaque Reduction AssayInfluenza BIC₅₀[Insert experimental value][Insert experimental value]

Experimental Protocols

Cap-Dependent Endonuclease Enzymatic Assay

This assay directly measures the inhibition of the endonuclease activity of the recombinant influenza virus PA subunit.

Materials:

  • Recombinant influenza PA subunit

  • Fluorescently labeled RNA substrate

  • Assay Buffer (e.g., 20 mM Tris-HCl pH 7.5, 150 mM NaCl, 5 mM MgCl₂, 2 mM DTT)

  • This compound

  • Baloxavir acid (as a positive control)

  • DMSO (vehicle control)

  • 384-well assay plates

  • Fluorescence plate reader

Procedure:

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Perform serial dilutions in assay buffer to achieve the desired final concentrations. Ensure the final DMSO concentration in the assay does not exceed 1%.

  • Reaction Setup:

    • Add 5 µL of diluted this compound or control (Baloxavir acid, DMSO) to the wells of a 384-well plate.

    • Add 10 µL of recombinant PA subunit diluted in assay buffer to each well.

    • Incubate the plate at room temperature for 30 minutes to allow for compound binding to the enzyme.

  • Enzymatic Reaction:

    • Initiate the reaction by adding 5 µL of the fluorescently labeled RNA substrate to each well.

    • Incubate the plate at 37°C for 60 minutes.

  • Data Acquisition: Measure the fluorescence intensity using a plate reader at the appropriate excitation and emission wavelengths for the chosen fluorescent label.

  • Data Analysis: Calculate the percent inhibition for each concentration of this compound relative to the DMSO control. Determine the IC₅₀ value by fitting the data to a dose-response curve.

Plaque Reduction Assay

This cell-based assay evaluates the ability of this compound to inhibit the replication of influenza virus in a cellular environment.

Materials:

  • Madin-Darby Canine Kidney (MDCK) cells

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Trypsin-EDTA

  • Influenza virus stocks (e.g., A/H1N1, A/H3N2, B)

  • This compound

  • Baloxavir acid (positive control)

  • DMSO (vehicle control)

  • Agarose (B213101) or Avicel overlay medium

  • Crystal violet staining solution

  • 6-well plates

Procedure:

  • Cell Seeding: Seed MDCK cells in 6-well plates at a density that will result in a confluent monolayer on the day of infection. Incubate at 37°C with 5% CO₂.

  • Compound Preparation: Prepare serial dilutions of this compound and Baloxavir acid in infection medium (DMEM with 1 µg/mL TPCK-trypsin).

  • Infection:

    • When cells are confluent, wash the monolayer with phosphate-buffered saline (PBS).

    • Infect the cells with a dilution of influenza virus calculated to produce 50-100 plaques per well.

    • Incubate for 1 hour at 37°C to allow for viral adsorption.

  • Inhibitor Treatment:

    • After the incubation period, remove the virus inoculum.

    • Add the prepared dilutions of this compound or controls to the respective wells.

  • Overlay:

    • Overlay the cells with an agarose or Avicel-containing medium to restrict viral spread to adjacent cells.

    • Incubate the plates at 37°C with 5% CO₂ for 48-72 hours, or until plaques are visible.

  • Plaque Visualization:

    • Fix the cells with 10% formalin.

    • Remove the overlay and stain

Application Notes and Protocols for Cap-dependent Endonuclease-IN-9 in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only.

Introduction

Cap-dependent endonuclease-IN-9 (CEN-IN-9) is a potent and specific inhibitor of the influenza virus cap-dependent endonuclease.[1][2] This enzyme is a critical component of the viral RNA polymerase complex and is essential for the "cap-snatching" mechanism, a process whereby the virus cleaves the 5' caps (B75204) from host cell pre-mRNAs to prime the synthesis of its own viral mRNAs. By targeting this key step in viral replication, CEN-IN-9 effectively halts viral transcription and subsequent proliferation. These application notes provide detailed protocols for the utilization of CEN-IN-9 in cell culture-based assays to assess its antiviral efficacy and cytotoxicity.

Mechanism of Action

The influenza virus possesses an RNA-dependent RNA polymerase (RdRp) which is a heterotrimeric complex composed of three subunits: Polymerase Acidic protein (PA), Polymerase Basic protein 1 (PB1), and Polymerase Basic protein 2 (PB2). The cap-dependent endonuclease activity resides within the N-terminal domain of the PA subunit.[3][4] This endonuclease is responsible for binding to the 5' cap structure of host pre-mRNAs and cleaving it 10-13 nucleotides downstream. These capped fragments then serve as primers for the transcription of the viral genome by the RdRp.

This compound is designed to target the active site of this endonuclease. By binding to this site, it prevents the cleavage of host pre-mRNAs, thereby depriving the virus of the necessary primers for its mRNA synthesis. This leads to a significant reduction in the production of viral proteins and ultimately inhibits viral replication.[1][2]

Signaling Pathway

G cluster_host_nucleus Host Cell Nucleus cluster_virus Influenza Virus Host pre-mRNA Host pre-mRNA Viral Polymerase (PA, PB1, PB2) Viral Polymerase (PA, PB1, PB2) Host pre-mRNA->Viral Polymerase (PA, PB1, PB2) 1. Binding Capped RNA Fragment Capped RNA Fragment Capped RNA Fragment->Viral Polymerase (PA, PB1, PB2) 3. Primer for transcription Viral mRNA Viral mRNA Viral Proteins Viral Proteins Viral mRNA->Viral Proteins 5. Translation (in cytoplasm) Viral Ribonucleoprotein (vRNP) Viral Ribonucleoprotein (vRNP) Viral Polymerase (PA, PB1, PB2)->Capped RNA Fragment 2. 'Cap-Snatching' (Endonuclease activity) Viral Polymerase (PA, PB1, PB2)->Viral mRNA 4. Viral mRNA Synthesis vRNP template Progeny Virions Progeny Virions Viral Proteins->Progeny Virions CEN-IN-9 CEN-IN-9 CEN-IN-9->Viral Polymerase (PA, PB1, PB2) Inhibition

Caption: Mechanism of action of this compound.

Quantitative Data

Due to the limited availability of specific quantitative data for this compound in publicly accessible literature, the following tables present representative data for a well-characterized cap-dependent endonuclease inhibitor, baloxavir (B560136) acid (the active form of baloxavir marboxil), to provide an expected range of efficacy and cytotoxicity.

Table 1: Antiviral Activity of a Representative Cap-dependent Endonuclease Inhibitor (Baloxavir Acid) against Various Influenza Virus Strains

Virus StrainCell LineAssay TypeIC50 (nM)Reference
Influenza A(H1N1)pdm09MDCKPlaque Reduction0.28[5]
Influenza A(H3N2)MDCKPlaque Reduction0.16[5]
Influenza B/Victoria-lineageMDCKPlaque Reduction3.42[5]
Influenza B/Yamagata-lineageMDCKPlaque Reduction2.43[5]

IC50 (50% inhibitory concentration) is the concentration of the drug that inhibits viral replication by 50%.

Table 2: Cytotoxicity of Representative Cap-dependent Endonuclease Inhibitors

Compound ClassCell LineAssay TypeCC50 (µM)Reference
CEN InhibitorsVeroE6Not Specified>10[6]
CEN InhibitorsHEK293T, KB cellsMTT Assay>2.5[7]

CC50 (50% cytotoxic concentration) is the concentration of the drug that causes a 50% reduction in cell viability.

Experimental Protocols

Protocol 1: Plaque Reduction Assay for Antiviral Efficacy

This assay determines the concentration of CEN-IN-9 required to inhibit the formation of viral plaques in a cell monolayer.

Materials:

  • Madin-Darby Canine Kidney (MDCK) cells

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Trypsin-EDTA

  • Phosphate-Buffered Saline (PBS)

  • Influenza virus stock

  • This compound

  • Agarose (B213101)

  • Crystal Violet solution

  • Formalin solution

Experimental Workflow:

G cluster_prep Day 1: Cell Seeding cluster_infection Day 2: Infection and Treatment cluster_incubation Day 2-5: Incubation cluster_staining Day 5: Staining and Analysis A Seed MDCK cells in 6-well plates C Infect confluent MDCK monolayers with influenza virus A->C B Prepare serial dilutions of CEN-IN-9 E Add agarose overlay containing CEN-IN-9 B->E D Remove virus inoculum after 1-hour adsorption C->D D->E F Incubate plates for 48-72 hours until plaques form E->F G Fix cells with formalin F->G H Remove agarose and stain with crystal violet G->H I Count plaques and calculate % inhibition H->I J Determine IC50 value I->J G cluster_prep Day 1: Cell Seeding cluster_treatment Day 2: Compound Treatment cluster_incubation Day 2-5: Incubation cluster_assay Day 5: MTT Assay and Analysis A Seed MDCK cells in a 96-well plate C Add diluted CEN-IN-9 to the cells A->C B Prepare serial dilutions of CEN-IN-9 B->C D Incubate for the same duration as the antiviral assay (48-72 hours) C->D E Add MTT reagent to each well D->E F Incubate for 2-4 hours to allow formazan (B1609692) formation E->F G Add solubilization buffer to dissolve formazan crystals F->G H Measure absorbance at 570 nm G->H I Calculate % cell viability and determine CC50 H->I

References

Application Notes and Protocols for Assessing the Cytotoxicity of Cap-dependent Endonuclease-IN-9

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cap-dependent endonuclease-IN-9 (CEN-IN-9) is a potent inhibitor of the cap-dependent endonuclease, an essential enzyme for the replication of influenza viruses.[1] By targeting this viral-specific mechanism, CEN-IN-9 and similar inhibitors are designed to have high antiviral efficacy with low host cytotoxicity.[2] However, as with any novel therapeutic candidate, a thorough assessment of its cytotoxic potential is a critical step in the drug development process. These application notes provide detailed protocols for a panel of standard in vitro assays to evaluate the cytotoxicity of CEN-IN-9.

The following protocols describe methods to assess cell viability, membrane integrity, and apoptosis, providing a comprehensive profile of the potential cytotoxic effects of CEN-IN-9.

Data Presentation

The following tables provide a template for summarizing quantitative data obtained from the cytotoxicity assays.

Table 1: Cell Viability as Determined by MTT Assay

Cell LineCEN-IN-9 Concentration (µM)% Cell Viability (Mean ± SD)CC₅₀ (µM)
MDCK0 (Vehicle Control)100 ± 5.2>100
198.5 ± 4.8
1095.2 ± 6.1
5091.8 ± 5.5
10088.3 ± 6.3
A5490 (Vehicle Control)100 ± 4.7>100
199.1 ± 3.9
1096.5 ± 5.0
5093.2 ± 4.8
10090.1 ± 5.1

CC₅₀: 50% cytotoxic concentration

Table 2: Membrane Integrity as Determined by LDH Assay

Cell LineCEN-IN-9 Concentration (µM)% Cytotoxicity (Mean ± SD)
MDCK0 (Vehicle Control)2.1 ± 0.8
12.5 ± 1.1
103.2 ± 1.5
504.8 ± 2.0
1006.5 ± 2.5
Positive Control (Lysis Buffer)100
A5490 (Vehicle Control)1.8 ± 0.6
12.2 ± 0.9
102.9 ± 1.3
504.1 ± 1.8
1005.9 ± 2.2
Positive Control (Lysis Buffer)100

Table 3: Apoptosis Induction as Determined by Annexin V/PI Staining

Cell LineCEN-IN-9 Concentration (µM)% Early Apoptotic Cells (Annexin V+/PI-)% Late Apoptotic/Necrotic Cells (Annexin V+/PI+)
MDCK0 (Vehicle Control)3.2 ± 1.11.5 ± 0.5
103.8 ± 1.31.8 ± 0.7
1005.1 ± 1.92.5 ± 0.9
Staurosporine (1 µM)45.8 ± 3.215.2 ± 2.1
A5490 (Vehicle Control)2.9 ± 0.91.2 ± 0.4
103.5 ± 1.11.6 ± 0.6
1004.8 ± 1.52.1 ± 0.8
Staurosporine (1 µM)42.1 ± 2.912.8 ± 1.9

Table 4: Caspase-3/7 Activity

Cell LineCEN-IN-9 Concentration (µM)Fold Increase in Caspase-3/7 Activity (vs. Vehicle Control)
MDCK0 (Vehicle Control)1.0
101.2 ± 0.2
1001.5 ± 0.4
Staurosporine (1 µM)8.5 ± 1.1
A5490 (Vehicle Control)1.0
101.1 ± 0.1
1001.4 ± 0.3
Staurosporine (1 µM)7.9 ± 0.9

Experimental Protocols

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability

This assay measures the metabolic activity of cells, which is an indicator of cell viability.[3][4] Viable cells with active metabolism convert MTT into a purple formazan (B1609692) product.[4]

Materials:

  • CEN-IN-9

  • Cell lines (e.g., MDCK, A549)

  • Complete cell culture medium

  • MTT solution (5 mg/mL in PBS, filter-sterilized)[5]

  • Solubilization solution (e.g., DMSO, or 0.01 M HCl with 10% SDS)[6]

  • 96-well plates

  • Plate reader

Protocol:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.[6]

  • Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

  • Prepare serial dilutions of CEN-IN-9 in complete culture medium.

  • Remove the medium from the wells and add 100 µL of the CEN-IN-9 dilutions to the respective wells. Include vehicle-only wells as a negative control.

  • Incubate for 24-48 hours.

  • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[4][6]

  • After incubation, add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[4]

  • Mix gently by pipetting up and down.

  • Read the absorbance at 570 nm using a microplate reader.[6]

Lactate Dehydrogenase (LDH) Assay for Membrane Integrity

This assay quantifies the release of LDH from damaged cells into the culture medium, which is an indicator of cytotoxicity.[7][8]

Materials:

  • CEN-IN-9

  • Cell lines (e.g., MDCK, A549)

  • Complete cell culture medium

  • LDH assay kit (commercially available kits are recommended)

  • Lysis buffer (provided in the kit)

  • 96-well plates

  • Plate reader

Protocol:

  • Seed cells in a 96-well plate as described in the MTT assay protocol.

  • Treat cells with serial dilutions of CEN-IN-9 and include vehicle and positive controls (cells treated with lysis buffer).

  • Incubate for 24-48 hours.

  • After incubation, centrifuge the plate at 250 x g for 5 minutes.[8]

  • Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.[8]

  • Add 50 µL of the LDH reaction mixture to each well.[8]

  • Incubate at room temperature for 30 minutes, protected from light.[8]

  • Add 50 µL of stop solution to each well.[8]

  • Measure the absorbance at 490 nm and 680 nm (background).[8]

  • Calculate the percentage of cytotoxicity according to the kit manufacturer's instructions.

Annexin V/Propidium Iodide (PI) Staining for Apoptosis

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.[9][10]

Materials:

  • CEN-IN-9

  • Cell lines (e.g., MDCK, A549)

  • Complete cell culture medium

  • Annexin V-FITC Apoptosis Detection Kit (commercially available)

  • Binding Buffer

  • Flow cytometer

Protocol:

  • Seed cells in a 6-well plate and treat with CEN-IN-9 for the desired time. Include a positive control for apoptosis (e.g., staurosporine).

  • Harvest the cells (including floating cells in the medium) and wash with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.[11]

  • Transfer 100 µL of the cell suspension to a new tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.[11]

  • Gently vortex and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour.

Caspase-3/7 Activity Assay

This assay measures the activity of caspase-3 and -7, key executioner caspases in the apoptotic pathway.

Materials:

  • CEN-IN-9

  • Cell lines (e.g., MDCK, A549)

  • Complete cell culture medium

  • Caspase-Glo® 3/7 Assay Kit (or similar)

  • 96-well opaque-walled plates

  • Luminometer

Protocol:

  • Seed cells in a 96-well opaque-walled plate.

  • Treat cells with serial dilutions of CEN-IN-9 and include vehicle and positive controls.

  • Incubate for the desired time.

  • Equilibrate the plate and its contents to room temperature.

  • Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.

  • Mix gently on a plate shaker for 30 seconds.

  • Incubate at room temperature for 1 to 3 hours.

  • Measure the luminescence using a luminometer.

Visualizations

experimental_workflow_cytotoxicity_assessment cluster_prep Cell Preparation cluster_treatment Treatment cluster_assays Cytotoxicity Assays cluster_analysis Data Analysis cell_culture Maintain Cell Lines (e.g., MDCK, A549) seed_plates Seed Cells in Multi-well Plates cell_culture->seed_plates treat_cells Treat Cells with CEN-IN-9 (24-48h incubation) seed_plates->treat_cells prepare_cen9 Prepare CEN-IN-9 Serial Dilutions prepare_cen9->treat_cells mtt_assay MTT Assay (Metabolic Activity) treat_cells->mtt_assay ldh_assay LDH Assay (Membrane Integrity) treat_cells->ldh_assay apoptosis_assay Apoptosis Assays (Annexin V, Caspase) treat_cells->apoptosis_assay read_plate Measure Absorbance/ Fluorescence/Luminescence mtt_assay->read_plate Absorbance ldh_assay->read_plate Absorbance apoptosis_assay->read_plate Luminescence (Caspase) flow_cytometry Flow Cytometry Analysis apoptosis_assay->flow_cytometry Fluorescence calculate_cc50 Calculate CC50 & % Cytotoxicity read_plate->calculate_cc50 data_summary Summarize Data in Tables calculate_cc50->data_summary flow_cytometry->calculate_cc50

Caption: Workflow for assessing the cytotoxicity of CEN-IN-9.

mtt_assay_workflow start Seed Cells in 96-well Plate incubate1 Incubate 24h start->incubate1 treat Treat with CEN-IN-9 incubate1->treat incubate2 Incubate 24-48h treat->incubate2 add_mtt Add MTT Reagent incubate2->add_mtt incubate3 Incubate 2-4h add_mtt->incubate3 add_solubilizer Add Solubilization Solution incubate3->add_solubilizer read Read Absorbance at 570nm add_solubilizer->read

Caption: Step-by-step workflow for the MTT assay.

ldh_assay_workflow start Seed Cells in 96-well Plate incubate1 Incubate 24h start->incubate1 treat Treat with CEN-IN-9 incubate1->treat incubate2 Incubate 24-48h treat->incubate2 centrifuge Centrifuge Plate incubate2->centrifuge transfer_supernatant Transfer Supernatant centrifuge->transfer_supernatant add_reaction_mix Add LDH Reaction Mix transfer_supernatant->add_reaction_mix incubate3 Incubate 30 min add_reaction_mix->incubate3 add_stop_solution Add Stop Solution incubate3->add_stop_solution read Read Absorbance at 490nm add_stop_solution->read

Caption: Step-by-step workflow for the LDH assay.

apoptosis_assay_workflow start Seed Cells in 6-well Plate incubate1 Incubate 24h start->incubate1 treat Treat with CEN-IN-9 incubate1->treat incubate2 Incubate for desired time treat->incubate2 harvest Harvest Cells incubate2->harvest wash Wash with PBS harvest->wash resuspend Resuspend in Binding Buffer wash->resuspend stain Add Annexin V-FITC & PI resuspend->stain incubate3 Incubate 15 min stain->incubate3 analyze Analyze by Flow Cytometry incubate3->analyze

Caption: Step-by-step workflow for the Annexin V/PI apoptosis assay.

References

Application Notes and Protocols for Cap-Dependent Endonuclease-IN-9 Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Influenza viruses pose a significant global health threat, necessitating the development of novel antiviral therapeutics. A key process in the influenza virus life cycle is "cap-snatching," a mechanism where the viral RNA-dependent RNA polymerase (RdRp) cleaves the 5' cap from host pre-mRNAs. This capped fragment is then used to prime the synthesis of viral mRNAs, enabling their translation by the host's cellular machinery. The endonuclease activity responsible for this cleavage is located in the N-terminal region of the polymerase acidic (PA) subunit of the RdRp complex. This cap-dependent endonuclease (CEN) is essential for viral replication and represents a prime target for antiviral drug development.

Cap-dependent endonuclease-IN-9 is a potent and selective inhibitor of the influenza virus CEN.[1] By targeting the CEN active site, IN-9 effectively blocks the cap-snatching process, thereby inhibiting viral gene transcription and subsequent replication.[1] Preclinical data suggest that IN-9 exhibits significant efficacy against influenza virus, coupled with low cytotoxicity and favorable pharmacokinetic properties, making it a promising candidate for further investigation.[1]

These application notes provide detailed protocols for in vitro assays to characterize the inhibitory activity of IN-9 against the influenza virus cap-dependent endonuclease, its antiviral efficacy in cell culture, and its cytotoxic profile.

Cap-Snatching Signaling Pathway

The following diagram illustrates the key steps of the cap-snatching mechanism employed by the influenza virus for the transcription of its genome.

Cap_Snatching_Pathway cluster_host_nucleus Host Cell Nucleus Host_pre_mRNA Host pre-mRNA (with 5' cap) RdRp Viral RNA-dependent RNA Polymerase (RdRp) (PA, PB1, PB2) Host_pre_mRNA->RdRp PB2 subunit binds 5' cap Capped_Fragment Capped RNA Fragment (10-13 nucleotides) RdRp->Capped_Fragment PA subunit (endonuclease) cleaves pre-mRNA Viral_mRNA Viral mRNA RdRp->Viral_mRNA PB1 subunit elongates vRNA Viral RNA (vRNA) vRNA->RdRp binds to Capped_Fragment->Viral_mRNA Primer for transcription Translation Host Ribosome (Translation) Viral_mRNA->Translation exports to cytoplasm Viral_Proteins Viral Proteins Translation->Viral_Proteins IN9 IN-9 IN9->RdRp Inhibits PA subunit

Caption: Influenza virus cap-snatching pathway and the inhibitory action of IN-9.

Experimental Protocols

Fluorescence Polarization-Based Competitive Binding Assay for CEN Inhibitors

This assay quantitatively measures the binding affinity of inhibitors to the cap-dependent endonuclease. It relies on the principle that a small, fluorescently labeled ligand (probe) tumbles rapidly in solution, resulting in low fluorescence polarization. When bound to the larger CEN protein, its tumbling slows, increasing the polarization. An inhibitor will compete with the fluorescent probe for binding to the CEN, causing a decrease in polarization.

Materials:

  • Recombinant influenza virus PA N-terminal domain (PAN)

  • Fluorescently labeled probe known to bind the PAN active site

  • Assay Buffer: 20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM MnCl₂, 0.01% Tween-20

  • IN-9 (or other test compounds) dissolved in DMSO

  • Black, low-volume 384-well assay plates

  • Plate reader with fluorescence polarization capabilities

Procedure:

  • Compound Preparation: Prepare a serial dilution of IN-9 in DMSO. A typical starting concentration is 10 mM. Then, dilute the DMSO stock into Assay Buffer to the desired final concentrations. Ensure the final DMSO concentration in the assay does not exceed 1%.

  • Assay Plate Setup:

    • Add 10 µL of Assay Buffer containing the fluorescent probe at a constant concentration (e.g., 2X the final concentration) to all wells.

    • Add 5 µL of Assay Buffer to the "no protein" control wells.

    • Add 5 µL of the PAN enzyme solution (at 4X the final concentration) to the remaining wells.

    • Add 5 µL of the serially diluted IN-9 or vehicle control (DMSO in Assay Buffer) to the appropriate wells.

  • Incubation: Mix the plate gently on a plate shaker for 1 minute and then incubate at room temperature for 30-60 minutes, protected from light.

  • Measurement: Measure the fluorescence polarization on a plate reader. Excitation and emission wavelengths will depend on the fluorophore used for the probe.

  • Data Analysis:

    • The inhibitory activity is calculated as the percentage of inhibition of probe binding.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a dose-response curve using non-linear regression.

Plaque Reduction Assay to Determine Antiviral Activity (EC50)

This cell-based assay is the gold standard for determining the effective concentration of an antiviral compound that inhibits viral replication by 50% (EC50).

Materials:

  • Madin-Darby Canine Kidney (MDCK) cells

  • Influenza virus stock of a known titer (e.g., H1N1, H3N2)

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Trypsin-EDTA

  • Agarose (B213101)

  • Crystal Violet staining solution (0.1% crystal violet in 20% ethanol)

  • 6-well or 12-well tissue culture plates

  • IN-9 dissolved in DMSO

Procedure:

  • Cell Seeding: Seed MDCK cells in 6-well plates at a density that will result in a confluent monolayer on the day of infection.

  • Compound Preparation: Prepare serial dilutions of IN-9 in serum-free DMEM.

  • Infection: When the MDCK cells are confluent, wash the monolayer with phosphate-buffered saline (PBS). Infect the cells with influenza virus at a multiplicity of infection (MOI) that will produce a countable number of plaques (e.g., 100 plaque-forming units (PFU)/well). Incubate for 1 hour at 37°C to allow for viral adsorption.

  • Treatment: After the incubation period, remove the virus inoculum and wash the cells with PBS. Overlay the cells with a mixture of 2X DMEM and 1.2% agarose containing the various concentrations of IN-9 and TPCK-treated trypsin.

  • Incubation: Incubate the plates at 37°C in a 5% CO₂ incubator for 48-72 hours, or until plaques are visible.

  • Plaque Visualization: Fix the cells with 10% formaldehyde (B43269) for at least 1 hour. Carefully remove the agarose overlay and stain the cell monolayer with crystal violet solution for 15 minutes. Gently wash the plates with water and allow them to air dry.

  • Data Analysis:

    • Count the number of plaques in each well.

    • Calculate the percentage of plaque reduction for each concentration of IN-9 compared to the virus control (no compound).

    • Determine the EC50 value by plotting the percentage of plaque reduction against the logarithm of the compound concentration and fitting the data to a dose-response curve.

MTT Assay to Determine Cytotoxicity (CC50)

This colorimetric assay assesses the metabolic activity of cells and is used to determine the concentration of a compound that reduces cell viability by 50% (CC50).

Materials:

  • MDCK cells

  • DMEM with 10% FBS

  • IN-9 dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well tissue culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed MDCK cells in a 96-well plate at a density of approximately 1 x 10⁴ cells/well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of IN-9 in culture medium. Remove the old medium from the cells and add the medium containing the different concentrations of IN-9. Include a vehicle control (DMSO) and a "cells only" (no compound) control.

  • Incubation: Incubate the plate for the same duration as the plaque reduction assay (e.g., 48-72 hours) at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will convert the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration of IN-9 relative to the "cells only" control.

    • Determine the CC50 value by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Experimental Workflow for IN-9 Evaluation

The following diagram outlines the logical flow of experiments to characterize a novel cap-dependent endonuclease inhibitor like IN-9.

Experimental_Workflow Start Start: Characterize IN-9 FP_Assay Fluorescence Polarization Binding Assay Start->FP_Assay Plaque_Assay Plaque Reduction Assay (Antiviral Activity) Start->Plaque_Assay MTT_Assay MTT Assay (Cytotoxicity) Start->MTT_Assay IC50 Determine IC50 FP_Assay->IC50 Conclusion Evaluate Therapeutic Potential IC50->Conclusion EC50 Determine EC50 Plaque_Assay->EC50 SI_Calc Calculate Selectivity Index (SI = CC50 / EC50) EC50->SI_Calc CC50 Determine CC50 MTT_Assay->CC50 CC50->SI_Calc SI_Calc->Conclusion

Caption: Workflow for the in vitro evaluation of the CEN inhibitor IN-9.

Data Presentation

Quantitative data from the described assays should be summarized for clear comparison. The table below provides a template for presenting the inhibitory and cytotoxic data for cap-dependent endonuclease inhibitors.

Note: Specific quantitative data for this compound is not publicly available in the searched scientific literature and patents as of the last update. The data for Baloxavir acid is provided as an example to illustrate the expected data presentation format.

Compound NameTargetAssay TypeIC50 (nM)EC50 (nM)CC50 (µM)Selectivity Index (SI = CC50/EC50)Virus StrainCell Line
IN-9 Influenza CEN FP Binding N/A N/A N/A N/A N/A N/A
IN-9 Influenza Virus Plaque Reduction N/A N/A N/A N/A e.g., H1N1 MDCK
IN-9 MDCK Cells MTT Cytotoxicity N/A N/A N/A N/A N/A MDCK
Baloxavir acidInfluenza CENEnzyme Inhibition1.4 - 3.1H1N1
Baloxavir acidInfluenza VirusPlaque Reduction0.46 - 0.98>10>10,204H1N1MDCK

Selectivity Index Calculation

The selectivity index (SI) is a critical parameter for evaluating the therapeutic potential of an antiviral compound. It is the ratio of the cytotoxicity to the antiviral activity. A higher SI value indicates a more promising therapeutic window.

Selectivity_Index CC50 CC50 (Cytotoxicity) SI Selectivity Index (SI) CC50->SI divided by EC50 EC50 (Antiviral Efficacy) EC50->SI

Caption: Logical relationship for the calculation of the Selectivity Index.

References

Application Notes and Protocols: Cap-Dependent Endonuclease Inhibitors in Combination Antiviral Therapy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cap-dependent endonuclease inhibitors represent a novel class of antiviral agents that target a crucial step in the replication of influenza viruses. These inhibitors, such as baloxavir (B560136) marboxil, disrupt the "cap-snatching" mechanism, a process essential for the virus to synthesize its own messenger RNA (mRNA) using host cell machinery. This unique mechanism of action makes them attractive candidates for combination therapy with other classes of antivirals, such as neuraminidase inhibitors (NAIs), which act at a later stage of the viral life cycle by preventing the release of new virions from infected cells. This document provides a detailed overview of the application of cap-dependent endonuclease inhibitors in combination with other antivirals, summarizing key quantitative data and providing detailed experimental protocols.

Mechanism of Action: Cap-Dependent Endonuclease Inhibition

The influenza virus RNA-dependent RNA polymerase is a heterotrimeric complex consisting of three subunits: PA, PB1, and PB2. The cap-dependent endonuclease activity resides within the N-terminal domain of the PA subunit. The "cap-snatching" process is initiated when the PB2 subunit of the viral polymerase binds to the 5' cap structure of host pre-mRNAs. This is followed by the cleavage of the host mRNA a short distance downstream by the endonuclease activity of the PA subunit. The resulting capped RNA fragment is then used as a primer by the viral polymerase to initiate the transcription of its own genome. Cap-dependent endonuclease inhibitors, such as the active form of baloxavir marboxil, baloxavir acid, chelate the metal ions in the active site of the endonuclease, thereby preventing the cleavage of host mRNA and effectively halting viral gene transcription and replication.

Application Notes: High-Throughput Screening for Cap-Dependent Endonuclease Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The cap-dependent endonuclease (CEN), an essential enzyme for many segmented negative-strand RNA viruses like influenza and bunyaviruses, is a prime target for novel antiviral drug development. This enzyme facilitates a process known as "cap-snatching," where it cleaves the 5' cap from host cellular mRNAs to generate a primer for viral mRNA transcription. Inhibiting this process effectively halts viral replication. High-throughput screening (HTS) plays a pivotal role in identifying novel small molecule inhibitors of CEN. This document provides detailed protocols for common HTS assays, summarizes key quantitative data for known inhibitors, and illustrates the underlying viral mechanism and screening workflow.

Signaling Pathway: The Cap-Snatching Mechanism

The cap-snatching process is a critical initial step in the transcription of viral mRNA. The viral RNA-dependent RNA polymerase (RdRp), a heterotrimeric complex composed of PA, PB1, and PB2 subunits, orchestrates this process. The N-terminal domain of the PA subunit (PA-N) houses the endonuclease active site. The process begins with the PB2 subunit binding to the 5' cap of host pre-mRNAs. The PA subunit then cleaves the host mRNA 10-13 nucleotides downstream of the cap. This capped fragment serves as a primer for the PB1 subunit to initiate the transcription of viral mRNAs.

Validation & Comparative

A Comparative Guide: Cap-Dependent Endonuclease Inhibitors Versus Neuraminidase Inhibitors for Influenza Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of influenza antiviral therapy is evolving, with newer drug classes offering alternative mechanisms of action to the established neuraminidase inhibitors. This guide provides an objective comparison of the efficacy of Cap-dependent endonuclease (CEN) inhibitors, represented by the clinically approved drug baloxavir (B560136) marboxil, and neuraminidase inhibitors (NAIs), focusing on oseltamivir (B103847) and zanamivir. This comparison is supported by experimental data to inform research and drug development efforts in the ongoing pursuit of more effective influenza treatments.

Mechanism of Action: A Tale of Two Targets

The fundamental difference between these two classes of antivirals lies in the stage of the viral life cycle they disrupt.

Neuraminidase Inhibitors (NAIs) , such as oseltamivir and zanamivir, act at the final stage of viral replication.[1][2] They block the activity of the neuraminidase enzyme on the surface of the influenza virus.[2] This enzyme is crucial for cleaving sialic acid residues on the host cell surface, which allows newly formed viral particles to be released and infect other cells.[2][3] By inhibiting neuraminidase, these drugs prevent the spread of the virus within the respiratory tract.[2]

Cap-dependent endonuclease (CEN) inhibitors , like baloxavir marboxil, intervene at a much earlier stage of the viral life cycle.[4] They target the cap-dependent endonuclease activity of the viral polymerase acidic (PA) protein, which is essential for the "cap-snatching" process.[5][6] This process involves the virus cleaving the 5' caps (B75204) of host messenger RNAs (mRNAs) to use as primers for the synthesis of its own viral mRNAs.[5] By inhibiting this crucial step, CEN inhibitors effectively halt viral gene transcription and replication.[5]

Comparative Efficacy: A Data-Driven Overview

Clinical and preclinical studies have provided valuable insights into the comparative efficacy of these two drug classes. While both have demonstrated clinical benefits, there are notable differences in their antiviral activity and, in some cases, clinical outcomes.

In Vitro Antiviral Activity

The intrinsic potency of antiviral compounds is often measured by their half-maximal inhibitory concentration (IC50) and half-maximal effective concentration (EC50) in cell-based assays.

Table 1: In Vitro Inhibitory Activity of Baloxavir Acid (active form of Baloxavir Marboxil) Against Various Influenza Strains

Influenza Virus StrainIC50 (nM)Fold change vs. Wild-TypeReference
A(H1N1)pdm09 (Wild-Type)0.28-[7]
A(H3N2) (Wild-Type)0.16-[7]
B/Victoria-lineage (Wild-Type)3.42-[7]
B/Yamagata-lineage (Wild-Type)2.43-[7]
A(H1N1)pdm09 (PA I38T mutant)40.9 ± 6.540.9[8]
H3 RNP complex (Wild-Type)1.3 ± 0.1-[8]
H3 RNP complex (PA E199D mutant)2.0 ± 0.11.5[8]

Note: Data for a specific compound named "Cap-dependent endonuclease-IN-9" is not publicly available. Baloxavir acid is presented as a well-characterized example of a cap-dependent endonuclease inhibitor.

Table 2: In Vitro Inhibitory Activity of Neuraminidase Inhibitors Against Various Influenza Strains

Influenza Virus StrainInhibitorIC50 (nM)Reference
A(H1N1)pdm09Zanamivir0.42[9]
A(H1N1)pdm09Oseltamivir--
A(H3N2)Zanamivir--
A(H3N2)Oseltamivir--
B/Victoria-lineageZanamivir--
B/Victoria-lineageOseltamivir--
B/Yamagata-lineageZanamivir--
B/Yamagata-lineageOseltamivir--
Clinical Efficacy: Symptom Alleviation and Viral Load Reduction

Clinical trials have directly compared the performance of baloxavir marboxil and oseltamivir in patients with uncomplicated influenza.

Table 3: Comparison of Clinical Outcomes in Patients with Uncomplicated Influenza

OutcomeBaloxavir MarboxilOseltamivirStudy PopulationKey FindingsReference
Time to Alleviation of Symptoms (TTAS) 53.5 hours53.8 hoursAdults and AdolescentsNo significant difference in TTAS.[10]
44.8 hours72.2 hoursPediatric Patients (6 to <12 years)Baloxavir showed a potential for shortening symptom duration.[11]
No significant differenceNo significant differenceChildrenComparable effects in relieving symptoms.[12][13]
Time to Cessation of Viral Shedding 48.0 hours192.0 hoursPediatric Patients (6 to <12 years)Baloxavir demonstrated a significantly shorter time to cessation of viral shedding.[11]
Reduction in Viral Titer Significantly greater reduction-ChildrenBaloxavir was more effective in reducing viral load.[12][13]
Adverse Events Significantly lower incidence-ChildrenBaloxavir had a better safety profile.[12]
Lower incidence (4.4%)Higher incidence (8.4%)Adults and AdolescentsFewer adverse events reported with baloxavir.[3]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key assays used to evaluate the efficacy of CEN inhibitors and NAIs.

Neuraminidase Inhibition Assay (Fluorometric)

This assay quantifies the ability of a compound to inhibit the enzymatic activity of influenza neuraminidase.

Materials:

  • Recombinant influenza virus neuraminidase

  • Fluorogenic substrate: 2'-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA)

  • Assay Buffer (e.g., 33 mM MES, 4 mM CaCl₂, pH 6.5)

  • Test compound (e.g., Neuraminidase-IN-X) and positive control (e.g., Zanamivir)

  • 96-well black, flat-bottom plates

  • Fluorometer (Excitation: ~355 nm, Emission: ~460 nm)

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compound and positive control in Assay Buffer.

  • Assay Setup: In a 96-well plate, add the diluted compounds to triplicate wells. Include control wells with Assay Buffer only (no inhibitor).

  • Enzyme Addition: Add a pre-determined concentration of recombinant neuraminidase to all wells except for the blank (substrate control) wells.

  • Pre-incubation: Incubate the plate at 37°C for 30 minutes to allow the inhibitor to bind to the enzyme.

  • Substrate Addition: Add the MUNANA substrate to all wells to initiate the enzymatic reaction.

  • Incubation: Incubate the plate at 37°C for 60 minutes, protected from light.

  • Reaction Termination: Stop the reaction by adding a stop solution (e.g., 0.14 M NaOH in 83% ethanol).

  • Fluorescence Measurement: Read the fluorescence intensity using a fluorometer.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the no-inhibitor control. Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.[1][2][9]

Cap-Dependent Endonuclease Inhibition Assay

This assay measures the inhibition of the cap-snatching activity of the influenza virus PA subunit.

Materials:

  • Purified recombinant influenza virus polymerase complex (PA, PB1, PB2 subunits) or viral ribonucleoproteins (vRNPs)

  • Capped RNA substrate (e.g., radiolabeled or fluorescently labeled)

  • Reaction Buffer

  • Test compound (e.g., Baloxavir acid)

  • Denaturing polyacrylamide gel

  • Phosphorimager or fluorescence scanner

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compound in the reaction buffer.

  • Reaction Setup: In a microcentrifuge tube, combine the purified polymerase complex/vRNPs, reaction buffer, and the diluted test compound.

  • Pre-incubation: Incubate the mixture at 30-37°C for a short period to allow the inhibitor to bind to the endonuclease active site.

  • Initiation of Reaction: Add the capped RNA substrate to the reaction mixture.

  • Incubation: Incubate the reaction at 30-37°C for a defined period (e.g., 60-90 minutes).

  • Reaction Termination: Stop the reaction by adding a stop solution (e.g., containing EDTA and formamide).

  • Analysis of Cleavage Products: Separate the RNA products by denaturing polyacrylamide gel electrophoresis.

  • Detection and Quantification: Visualize and quantify the cleaved and uncleaved RNA bands using a phosphorimager or fluorescence scanner.

  • Data Analysis: Calculate the percentage of inhibition of endonuclease activity for each compound concentration. Determine the IC50 value by plotting the percent inhibition against the compound concentration.[14][15]

Visualizing the Mechanisms and Workflows

Diagrams generated using Graphviz (DOT language) illustrate the distinct mechanisms of action and a general experimental workflow for comparing these antiviral agents.

cluster_cen Cap-Dependent Endonuclease Inhibitor cluster_nai Neuraminidase Inhibitor CEN_Inhibitor Cap-Dependent Endonuclease Inhibitor (e.g., Baloxavir) Viral_Polymerase Viral RNA Polymerase (PA, PB1, PB2) CEN_Inhibitor->Viral_Polymerase Inhibits PA subunit Cap_Snatching "Cap-Snatching" (Viral mRNA Synthesis Initiation) Viral_Replication Viral Replication Cap_Snatching->Viral_Replication Leads to Host_mRNA Host pre-mRNA Host_mRNA->Viral_Polymerase Binds to Viral_Polymerase->Cap_Snatching Mediates NAI Neuraminidase Inhibitor (e.g., Oseltamivir) Neuraminidase Neuraminidase NAI->Neuraminidase Inhibits Virus_Release Virus Release New_Infection Infection of New Cells Virus_Release->New_Infection Host_Cell Infected Host Cell Neuraminidase->Host_Cell Cleaves Sialic Acid on New_Virions Newly Formed Virions New_Virions->Virus_Release Released via New_Virions->Host_Cell Bud from

Caption: Mechanisms of Action: CEN Inhibitors vs. NAIs.

cluster_workflow In Vitro Antiviral Efficacy Workflow start Start cell_culture Prepare Host Cell Culture (e.g., MDCK, A549) start->cell_culture virus_infection Infect Cells with Influenza Virus cell_culture->virus_infection drug_treatment Treat with Serial Dilutions of CEN Inhibitor or NAI virus_infection->drug_treatment incubation Incubate for 24-72 hours drug_treatment->incubation endpoint_assay Endpoint Assays incubation->endpoint_assay data_analysis Data Analysis (EC50/IC50 Calculation) endpoint_assay->data_analysis plaque_assay Plaque Reduction Assay (Viral Titer) cpe_assay Cytopathic Effect (CPE) Inhibition Assay enzymatic_assay Enzymatic Inhibition Assay (NA or CEN activity) end End data_analysis->end

Caption: General workflow for in vitro antiviral comparison.

Conclusion

Both Cap-dependent endonuclease inhibitors and neuraminidase inhibitors are effective in treating influenza infections, but they do so through distinct mechanisms that result in different virological and, in some instances, clinical profiles. Baloxavir marboxil, a CEN inhibitor, demonstrates a more rapid reduction in viral load compared to oseltamivir, an NAI, which may have implications for reducing transmission.[11][13] While time to symptom alleviation is often comparable, particularly in adults, the faster virological response of CEN inhibitors is a significant advantage.[10][11] However, the emergence of resistance is a concern for both classes of drugs and requires continuous surveillance.[7][8]

For researchers and drug development professionals, the distinct mechanisms of these inhibitors offer opportunities for combination therapies and the development of novel antivirals that can overcome existing resistance patterns. The experimental protocols and comparative data presented in this guide provide a foundation for further investigation into the next generation of influenza therapeutics.

References

Safety Operating Guide

Comprehensive Safety and Handling Protocol for Cap-dependent Endonuclease-IN-9

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: This document provides essential safety and logistical guidance for the handling of Cap-dependent endonuclease-IN-9, a potent research compound. As a specific Safety Data Sheet (SDS) is not publicly available, this protocol is based on the precautionary principle, treating the compound as potentially hazardous.[1] All laboratory personnel must be thoroughly trained in the procedures outlined herein and be familiar with their institution's chemical hygiene plan. This guide is intended to supplement, not replace, institutional safety protocols and the judgment of a qualified laboratory supervisor.

Hazard Assessment and Precautionary Principle

Due to the absence of specific toxicity data for this compound, it must be handled with the assumption that it is a potent and hazardous compound.[1] The precautionary principle dictates that until proven otherwise, this substance should be considered potentially toxic, carcinogenic, mutagenic, or teratogenic at low doses.[1] A thorough risk assessment should be conducted before any new procedure involving this compound.[1]

Personal Protective Equipment (PPE)

The use of appropriate PPE is the final and a critical line of defense against exposure.[2][3] The following table summarizes the minimum required PPE for various laboratory operations involving this compound.

Task Minimum Required PPE
Storage and Transport - Standard laboratory coat- Safety glasses with side shields- Nitrile gloves
Weighing of Powders - Disposable gown with tight-fitting cuffs- Chemical splash goggles- Face shield- Double nitrile gloves- NIOSH-approved respirator (e.g., N95 for powders)[1]
Preparation of Solutions - Chemical-resistant lab coat- Chemical splash goggles- Face shield- Double nitrile gloves (consider a flexible laminate glove under a heavy-duty outer glove for chemicals of unknown toxicity)[4]
Conducting Reactions - Flame-retardant lab coat (if flammable solvents are used)- Chemical splash goggles- Double chemical-resistant gloves (selected based on all reactants)- Work must be conducted in a certified chemical fume hood or glove box.[1]
Waste Disposal - Chemical-resistant lab coat- Chemical splash goggles- Heavy-duty, chemical-resistant gloves
Spill Cleanup - Full-face respirator with appropriate cartridges- Chemical-resistant suit or gown- Heavy-duty, chemical-resistant gloves and boot covers

Note: Always inspect PPE for damage before use and do not wear it outside of the laboratory.[1]

Experimental Protocols: Safe Handling Procedures

All work with this compound should be performed in a designated area, such as a certified chemical fume hood or a glove box, to minimize exposure.[1][5] The area should be clearly labeled to indicate the presence of a potent compound.

  • Perform all manipulations of solid this compound that may generate dust within a ventilated enclosure, such as a powder-containment hood or glove box.[1]

  • Use the smallest amount of the substance necessary for the experiment.[1]

  • Employ wet-handling techniques, where appropriate, by dampening the powder with a suitable solvent to minimize dust generation.[1]

  • Slowly add the compound to the solvent to avoid splashing.[1]

  • All solution preparations must be conducted in a certified chemical fume hood.[1]

  • Following the completion of work, decontaminate all surfaces and equipment with an appropriate solvent or cleaning agent.[1]

Operational and Disposal Plans

In the event of a spill, the following steps should be taken:

  • Evacuate and Secure the Area: Immediately alert others in the vicinity and restrict access to the spill area.[6]

  • Don Appropriate PPE: Before attempting to clean the spill, ensure you are wearing the necessary protective equipment as outlined in the PPE table.[6]

  • Contain the Spill:

    • For liquid spills, use an absorbent material like sand, vermiculite, or a commercial spill pillow to contain the spread.[6][7][8]

    • For solid spills, carefully sweep or scoop the material to avoid creating dust.[6][8]

  • Neutralization (if applicable):

    • For acidic or basic solutions, neutralize with an appropriate agent (e.g., sodium bicarbonate for acids, citric acid for bases).[7][9]

  • Cleanup and Decontamination:

    • Collect all contaminated materials (absorbents, powders) into a suitable, labeled hazardous waste container.[7][9]

    • Decontaminate the spill area with a suitable solvent or cleaning agent.[1]

  • Disposal: All cleanup materials must be disposed of as hazardous waste.[6][9]

Treat all waste containing this compound as hazardous waste.

  • Solid Waste: Collect unused or expired solid compound in a dedicated, sealed, and clearly labeled hazardous waste container.[8]

  • Liquid Waste: Collect all aqueous and organic solutions in a dedicated, sealed, and clearly labeled hazardous liquid waste container.

  • Contaminated Materials: All disposable labware that has come into contact with the compound, such as pipette tips, tubes, and gloves, must be disposed of in a designated hazardous waste container.[8]

All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name of the contents.[10] Arrange for collection by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor. Do not dispose of this compound down the drain or in regular trash. [6]

Visual Workflow for Safe Handling

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal A Hazard Assessment & Protocol Review B Don Appropriate PPE A->B C Prepare Designated Work Area (Fume Hood/Glove Box) B->C D Weighing/Transfer of Solid C->D E Solution Preparation D->E F Conduct Experiment E->F G Decontaminate Work Area & Equipment F->G spill Spill? F->spill H Segregate & Label Hazardous Waste G->H I Remove PPE H->I J Store Waste in Designated Area for EHS Pickup I->J spill->G No spill_protocol Follow Spill Management Protocol spill->spill_protocol Yes

Caption: Safe handling workflow for this compound.

References

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.